

Application Notes: LC-MS/MS Protocol for Olaquinox Residue Analysis in Tissues

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Compound of Interest

Compound Name: Olaquinox

Cat. No.: B1677201

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Introduction

Olaquinox is a quinoxaline-1,4-dioxide compound that has been utilized as an antimicrobial growth promoter in animal feed.[1][2] However, concerns regarding its potential carcinogenic and mutagenic effects have led to restrictions and bans on its use in food-producing animals in various regions.[1][3] Consequently, sensitive and reliable analytical methods are crucial for monitoring its residues in animal tissues to ensure food safety and regulatory compliance. This application note provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the determination of **olaquinox** and its metabolites in various animal tissues, with a particular focus on swine and fish.

Recent studies have indicated that while 3-methyl-quinoxaline-2-carboxylic acid (MQCA) was previously considered a primary marker residue, deoxy**olaquinox** (also referred to as bisdesoxy**olaquinox** or O2) is a more persistent and suitable marker residue in tissues, especially in the kidneys.[1][4][5][6] This protocol, therefore, is designed to be comprehensive for the analysis of **olaquinox** and its key metabolites.

Experimental Protocol

This protocol is a synthesis of methodologies reported in peer-reviewed scientific literature.[1][2][7]

Sample Preparation and Extraction

- Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue sample (e.g., muscle, liver, kidney) into a 50 mL centrifuge tube.[\[2\]](#)
- Extraction:
 - Add 10 mL of extraction solvent (2% metaphosphoric acid in 20% methanol) to the sample.[\[2\]](#)
 - Vortex for 2 minutes to ensure thorough mixing.
 - Centrifuge at 10,000 rpm for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean 50 mL centrifuge tube.
 - Repeat the extraction step with another 10 mL of the extraction solvent.
 - Combine the supernatants.
- Defatting (for fatty tissues):
 - Add 10 mL of n-hexane to the combined supernatant.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 rpm for 5 minutes.
 - Discard the upper n-hexane layer.

Solid-Phase Extraction (SPE) Clean-up

This protocol utilizes a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX).[\[2\]](#)

- Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[\[2\]](#)
- Loading: Load the extracted sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

- Washing:
 - Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
 - Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
- Elution: Elute the target analytes with 5 mL of 2% formic acid in methanol into a clean collection tube.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 15% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm)[2]
Mobile Phase A	0.1% Formic Acid in Water[2]
Mobile Phase B	Acetonitrile[2]
Flow Rate	0.2 mL/min[2]
Injection Volume	10 µL[2]
Column Temperature	40°C
Gradient Program	0-2 min: 15% B; 2-10 min: 15-85% B; 10-12 min: 85% B; 12-12.1 min: 85-15% B; 12.1-15 min: 15% B[2]

Mass Spectrometry (MS/MS) Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)[2]
Source Temperature	500°C
IonSpray Voltage	5500 V

MRM Transitions for **Olaquindox** and its Metabolites:

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Olaquindox	264.1	218.1	188.1
Deoxyolaquindox (O2)	232.1	145.1	117.1
MQCA	189.1	145.1	117.1
DOLQ	232.0	143.0	145.0

Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize typical validation data for the analysis of **olaquindox** and its metabolites in various tissues.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

Analyte	Tissue	LOD (µg/kg)	LOQ (µg/kg)	Reference
Deoxyolaquinox (O2)	Swine Liver & Muscle	0.01	0.02	[2]
MQCA	Swine Liver & Muscle	0.25	0.5	[2]
DOLQ	Swine Liver & Muscle	0.01	0.02	[2]
MQCA	Fish Tissue	0.1 (ng/g)	0.25 (ng/g)	

Table 2: Recovery Rates

Analyte	Tissue	Spiking Level (µg/kg)	Average Recovery (%)	Reference
Deoxyolaquinox (O2)	Swine Liver & Muscle	0.02 - 50	79.1 - 91.1	[2]
MQCA	Swine Liver & Muscle	0.5 - 50	79.1 - 91.1	[2]
DOLQ	Swine Liver & Muscle	0.02 - 50	79.1 - 91.1	[2]
MQCA	Fish Tissue	0.25 - 50 (ng/g)	92.7 - 104.3	
Olaquinox	Swine Tissues	50 - 200	66.3 - 74.0	[8]

Experimental Workflow Diagram

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